Dipotassium tetradec-2-enylsuccinate

Description

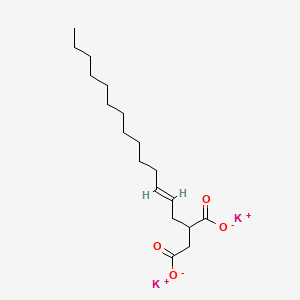

Dipotassium tetradec-2-enylsuccinate (C16H26K2O4) is a potassium salt of a branched-chain unsaturated succinic acid derivative. These salts typically function as surfactants or emulsifiers due to their amphiphilic structure, combining a hydrophobic alkenyl chain with a hydrophilic succinate head group. The tetradec-2-enyl chain (14-carbon with a double bond at position 2) likely enhances solubility and interfacial activity compared to saturated analogs. Applications may include industrial detergents, cosmetics, or pharmaceutical formulations, though specific uses are inferred from structural parallels .

Properties

CAS No. |

57170-02-2 |

|---|---|

Molecular Formula |

C18H30K2O4 |

Molecular Weight |

388.6 g/mol |

IUPAC Name |

dipotassium;2-[(E)-tetradec-2-enyl]butanedioate |

InChI |

InChI=1S/C18H32O4.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18(21)22)15-17(19)20;;/h12-13,16H,2-11,14-15H2,1H3,(H,19,20)(H,21,22);;/q;2*+1/p-2/b13-12+;; |

InChI Key |

KOQJWUWGOWQPIU-HPAIREQNSA-L |

Isomeric SMILES |

CCCCCCCCCCC/C=C/CC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |

Canonical SMILES |

CCCCCCCCCCCC=CCC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium tetradec-2-enylsuccinate typically involves the reaction of tetradec-2-en-1-ol with succinic anhydride in the presence of a base such as potassium hydroxide . The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the dipotassium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dipotassium tetradec-2-enylsuccinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the double bond in the tetradec-2-enyl group to a single bond.

Substitution: The succinate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of saturated alkanes.

Substitution: Formation of substituted succinates.

Scientific Research Applications

Dipotassium tetradec-2-enylsuccinate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin conditions.

Mechanism of Action

The mechanism of action of dipotassium tetradec-2-enylsuccinate involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of bacteria and fungi .

Comparison with Similar Compounds

(a) Surfactant Performance

- This compound vs. Disodium sulfosuccinate : The sodium salt (C12H20Na2O7S) exhibits stronger anionic character due to its sulfonate group, making it more effective in harsh aqueous environments. However, the potassium variant’s unsaturated chain may improve biodegradability and reduce irritation in cosmetic applications .

- Chain Length Impact : Octadec-2-enylsuccinate (C18) shows higher lipophilicity than tetradec-2-enyl (C14), favoring use in oil-in-water emulsions. The shorter chain in tetradec derivatives may enhance cold-water solubility .

(b) Pharmaceutical Utility

- Clorazepate Dipotassium leverages the potassium counterion for improved stability and dissolution in gastrointestinal fluids, a trait shared with dipotassium succinates. However, succinate derivatives lack the benzodiazepine backbone, limiting CNS activity .

Critical Analysis of Limitations

Biological Activity

Overview of Dipotassium Tetradec-2-enylsuccinate

This compound is a chemical compound that belongs to the class of surfactants and emulsifiers. It is often used in cosmetic formulations and food products due to its properties as a surfactant. The compound is derived from succinic acid and has a long-chain fatty acid component, which contributes to its amphiphilic nature.

Chemical Structure

The structure of this compound can be described as follows:

- Molecular Formula : CHKO

- Molecular Weight : 358.5 g/mol

The compound features a succinate backbone with two potassium ions, which enhance its solubility in aqueous solutions.

1. Surfactant Properties

This compound exhibits surfactant properties that allow it to reduce surface tension in aqueous solutions. This characteristic is beneficial in various applications, including:

- Cosmetics : Used as an emulsifier in creams and lotions to stabilize formulations.

- Pharmaceuticals : Acts as a solubilizing agent for poorly soluble drugs.

3. Cell Membrane Interaction

Surfactants like this compound can interact with cell membranes, potentially altering membrane permeability. This property may be leveraged in drug delivery systems to enhance the absorption of therapeutic agents.

Case Studies

-

Cosmetic Applications :

- A study evaluated the efficacy of various surfactants in skin formulations, highlighting the role of this compound in enhancing skin hydration and texture.

-

Food Industry :

- Research explored the use of this compound as an emulsifier in food products, demonstrating its ability to stabilize oil-in-water emulsions effectively.

Data Table: Comparison of Surfactant Properties

| Property | This compound | Other Surfactants (e.g., Sodium Lauryl Sulfate) |

|---|---|---|

| Surface Tension Reduction | Moderate | High |

| Emulsification Efficiency | Good | Excellent |

| Antimicrobial Activity | Potential (needs further study) | Established |

| Skin Compatibility | High | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.